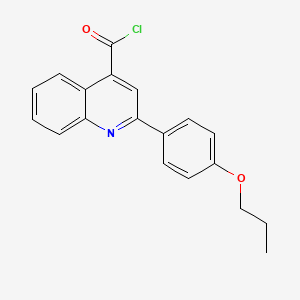

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride

説明

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-79-8) is a quinoline-derived acyl chloride with the molecular formula C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol . It serves as a key intermediate in synthesizing bioactive compounds, particularly efflux pump inhibitors (EPIs) targeting bacterial resistance mechanisms. Studies indicate its structural framework—a quinoline core substituted with a 4-propoxy phenyl group and a reactive carbonyl chloride—enhances interactions with biological targets like the Staphylococcus aureus NorA efflux pump .

特性

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDOFDDUEPICHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238010 | |

| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-79-8 | |

| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2-(4-propoxyphenyl)quinoline-4-carboxamide derivatives

According to Liao et al., the synthesis of 2-(4-propoxyphenyl)quinoline-4-carboxamide derivatives involves reacting isatin 8 with 4-propoxy-acetophenone 9 in the presence of KOH to yield the intermediate 4-quinoline carboxylic acid 10 . Subsequently, compound 10 is coupled with N1, N1-diethylethane-1,2-diamine or 2-(piperidin-1-yl)ethan-1-amine using TBTU coupling reagent and DIPEA in dry DMSO at room temperature to obtain the target carboxamide analogues 3a and 3b .

Preparation of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride from 6-Methyl-2-(4-propoxyphenyl)quinoline

The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions.

- Starting Material: 6-Methyl-2-(4-propoxyphenyl)quinoline

- Reagent: Thionyl chloride (SOCl2)

- Conditions: Reflux

Synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

- Starting Materials: 2-chloroquinoline and 2-propoxybenzene.

- Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

- Purification: Recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Reaction Analysis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

- Oxidation: Can be oxidized to form quinoline derivatives with different functional groups.

- Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.

- Substitution: Substitution reactions can introduce new functional groups into the quinoline ring, leading to the formation of novel derivatives.

Synthesis and Optimization of 6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

The compound can be synthesized via chlorination of a quinoline precursor using POCl₃ in DMF under reflux conditions. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are treated with POCl₃ at 100°C for 4 hours, followed by quenching with ice-cold water to precipitate the product. Subsequent functionalization of the carboxylic acid group (e.g., amidation) involves converting it to an acid chloride using SOCl₂, followed by reaction with amines in THF.

化学反応の分析

Types of Reactions

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of 2-(4-Propoxyphenyl)quinoline-4-carboxamides or 2-(4-Propoxyphenyl)quinoline-4-carboxylates.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of 2-(4-Propoxyphenyl)quinoline-4-carbinols or corresponding amines.

科学的研究の応用

Medicinal Chemistry

Kinase Inhibition

Quinoline derivatives are known for their role as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The specific structure of 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride may influence its binding affinity to kinase active sites, presenting opportunities for the development of targeted therapies. Research indicates that modifications to the quinoline scaffold can yield compounds with enhanced inhibitory activity against specific kinases .

Antimicrobial Activity

Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The unique combination of the chloro and propoxy groups in this compound may enhance its efficacy against bacterial and fungal strains. For instance, similar compounds have been explored for their ability to inhibit Staphylococcus aureus NorA efflux pumps, which are associated with antibiotic resistance . This suggests that further investigations into this compound could reveal its potential as an antimicrobial agent.

Proteomics

In proteomics research, this compound serves as a reactive handle for modifying proteins and other biomolecules. Its carbonyl chloride group can react with nucleophiles to form covalent bonds, facilitating the study of protein interactions and functions . Such modifications are essential for understanding protein dynamics and developing therapeutic strategies targeting specific biomolecules.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of quinoline derivatives with thionyl chloride under anhydrous conditions to prevent hydrolysis . This synthetic route allows for the creation of various derivatives that can be tailored for specific biological activities.

Case Studies and Research Findings

Recent studies have focused on structural modifications of quinoline derivatives to enhance their biological activity. For instance, research highlighted the development of new Staphylococcus aureus NorA inhibitors derived from quinolin-4-yloxy scaffolds, demonstrating significant synergy with existing antibiotics . These findings underscore the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

作用機序

The mechanism of action of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Findings :

- The propoxy group optimizes lipophilicity for membrane penetration, critical for EPI activity in S. aureus .

- Biphenyl (D28) and trifluoromethyl (D7) substituents enhance HDAC inhibition but reduce selectivity compared to alkoxy groups .

Impact of Substituent Position and Reactivity

- Meta vs. Para Substitution: 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride (meta-substituted) shows reduced EPI activity compared to the para-substituted target compound, likely due to steric hindrance .

Carbonyl Chloride Reactivity :

The target compound’s carbonyl chloride group enables facile conjugation with amines or hydrazides (e.g., to form hydrazides like QZ-8087 ). This contrasts with methyl ester analogs (e.g., C1–C7 in ), which require hydrolysis for further functionalization .

生物活性

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a propoxyphenyl group at the C-2 position and a carbonyl chloride at the C-4 position. This structural arrangement is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions, which may lead to alterations in cellular signaling pathways. Notably, it has been studied as an efflux pump inhibitor (EPI) against Staphylococcus aureus, particularly in strains overexpressing the norA gene, which is associated with antibiotic resistance .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that this compound can synergize with other antibiotics to enhance their efficacy against resistant strains of bacteria. For example, it demonstrated a four-fold reduction in the minimum inhibitory concentration (MIC) when combined with ciprofloxacin against resistant Staphylococcus aureus strains .

Anti-Inflammatory Effects

Quinoline derivatives have also been evaluated for their anti-inflammatory effects. While direct studies on this specific compound are sparse, related quinoline structures have been reported to inhibit nitric oxide production in inflammatory models, indicating a possible pathway for anti-inflammatory activity .

Case Studies

- Staphylococcus aureus NorA Inhibition : A study evaluated the efficacy of various quinoline derivatives as NorA inhibitors. The results indicated that this compound could significantly reduce the MIC of ciprofloxacin against resistant strains without affecting non-resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while some derivatives exhibited significant toxicity at high concentrations, the selectivity index suggested potential therapeutic windows for further development .

Data Table: Biological Activity Summary

Q & A

Basic: What are the standard protocols for synthesizing 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride in laboratory settings?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, derivatives of 2-phenylquinoline-4-carbonyl chloride can be synthesized via Suzuki-Miyaura coupling using arylboronic acids and quinoline precursors under inert atmospheres. Reaction conditions include:

- Catalysts : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ .

- Solvents : Dimethylformamide (DMF) or ethanol, with 2 M K₂CO₃ as a base .

- Purification : Column chromatography (silica gel) and crystallization in ethyl acetate or ethanol .

Key intermediates are characterized by ¹H/¹³C NMR and HRMS to confirm structural integrity .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency .

- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions .

- Substrate Stoichiometry : Adjusting molar ratios of arylboronic acids to quinoline precursors (1.2:1 recommended) .

Post-reaction analysis via TLC and HPLC ensures purity before crystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for quinoline protons (δ 8.5–9.0 ppm), carbonyl carbons (δ 165–170 ppm), and propoxyphenyl substituents (δ 1.0–4.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ .

- Melting Point : Report ranges (e.g., 223–225°C for analogs) to assess crystallinity .

Consistent reporting of solvent (e.g., CDCl₃) and internal standards (TMS) is critical .

Advanced: What strategies are recommended to address discrepancies in biological activity data across studies involving 2-(4-propoxyphenyl)quinoline derivatives?

Methodological Answer:

Contradictions in bioactivity (e.g., efflux pump inhibition varying between 50–65% ) may arise from:

- Assay Variability : Standardize protocols (e.g., ethidium bromide inhibition assays) using the same bacterial strain (e.g., S. aureus SA-1199B) .

- Solubility Factors : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation .

- Dose-Response Analysis : Use GraphPad Prism to calculate IC₅₀ values and compare slopes across studies .

- Control Experiments : Include positive controls (e.g., verapamil for efflux pumps) and validate with triplicate runs .

Basic: What safety precautions and engineering controls are essential when handling this compound in research laboratories?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .

- Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid water to prevent exothermic reactions .

- Storage : Keep in airtight containers under argon, away from moisture and ignition sources .

Emergency showers and eyewash stations must be accessible .

Advanced: How can researchers design experiments to elucidate the mechanism of action of 2-(4-propoxyphenyl)quinoline derivatives as efflux pump inhibitors (EPIs)?

Methodological Answer:

- Competitive Binding Assays : Use fluorescent substrates (e.g., ethidium bromide) with/without ATPase inhibitors to distinguish passive diffusion from active transport .

- Molecular Docking : Model interactions between the quinoline scaffold and NorA efflux pump residues (e.g., using AutoDock Vina) .

- Gene Knockdown : Apply CRISPR-Cas9 to silence norA in S. aureus and compare inhibition efficacy .

- Membrane Permeability : Measure intracellular accumulation of EPIs via LC-MS/MS .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) in containers to avoid hydrolysis of the acyl chloride group .

- Inert Atmosphere : Seal under argon or nitrogen to minimize oxidation .

Periodic NMR checks (every 6 months) can monitor decomposition .

Advanced: How can computational chemistry aid in the structural modification of this compound for enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with HDAC inhibition IC₅₀ values .

- DFT Calculations : Optimize geometry to identify reactive sites (e.g., carbonyl carbon for nucleophilic attack) .

- ADMET Prediction : Use SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier penetration .

- Fragment-Based Design : Replace the propoxy group with bioisosteres (e.g., ethoxy or cyclopropylmethoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。